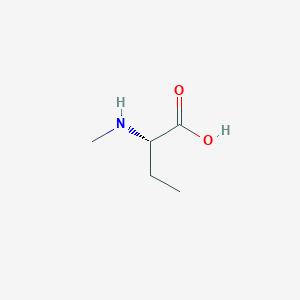

(2S)-2-(methylamino)butanoic acid

説明

BenchChem offers high-quality (2S)-2-(methylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(methylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(methylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(S)-2-(methylamino)butanoic acid: An In-Depth Technical Guide to Enantioselective Synthesis

Introduction

(S)-2-(methylamino)butanoic acid, an N-methylated α-amino acid, represents a significant structural motif in various biologically active molecules and pharmaceutical intermediates. The incorporation of an N-methyl group can enhance a peptide's metabolic stability, membrane permeability, and oral bioavailability by reducing susceptibility to enzymatic degradation and altering conformational preferences.[1] This guide provides a comprehensive overview of key enantioselective strategies for the synthesis of (S)-2-(methylamino)butanoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of three principal approaches: asymmetric synthesis using chiral auxiliaries, biocatalytic reductive amination, and N-methylation of a chiral precursor.

I. Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a robust and well-established strategy for the stereocontrolled synthesis of α-amino acids.[2] In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

A. Principle of Operation: Diastereoselective Alkylation

This strategy typically involves the alkylation of a glycine or alanine enolate derivative attached to a chiral auxiliary. The steric hindrance imposed by the auxiliary directs the approach of the electrophile (in this case, an ethylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and N-methylation yields the target molecule. Pseudoephenamine has proven to be a highly effective chiral auxiliary in this context, notable for high diastereoselectivities and mild cleavage conditions.[3]

B. Experimental Workflow: Pseudoephenamine-Mediated Synthesis

The overall workflow involves the coupling of the chiral auxiliary to an amino acid, formation of a Schiff base to activate the α-proton, diastereoselective alkylation, and finally, removal of the auxiliary.

Caption: Workflow for chiral auxiliary-mediated synthesis.

C. Detailed Protocol: Diastereoselective Alkylation of a Pseudoephenamine Alaninamide

This protocol is adapted from the methodology described for the synthesis of quaternary α-methyl α-amino acids, which can be modified for the synthesis of the desired secondary amino acid.[3]

-

Synthesis of the Pseudoephenamine Alaninamide Pivaldimine:

-

Couple N-Boc-(S)-alanine with (1S,2S)-pseudoephenamine using a mixed anhydride method (e.g., pivaloyl chloride).

-

Deprotect the N-Boc group using HCl in a suitable solvent.

-

Form the pivaldimine Schiff base by reacting the resulting amide with pivaldehyde.

-

-

Diastereoselective Alkylation:

-

Dissolve the pseudoephenamine alaninamide pivaldimine in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

-

Introduce ethyl iodide as the electrophile and allow the reaction to proceed to completion, monitoring by TLC.

-

-

Hydrolysis and Isolation:

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Acidify the mixture with 1 N HCl to hydrolyze the imine and the auxiliary.

-

Isolate the resulting (S)-2-aminobutanoic acid using standard extraction and purification techniques.

-

D. Subsequent N-Methylation

The resulting (S)-2-aminobutanoic acid can then be N-methylated. A common and effective method is reductive amination.[4][5]

-

Reductive Amination:

-

Dissolve (S)-2-aminobutanoic acid in an aqueous solution.

-

Add an excess of aqueous formaldehyde.

-

Introduce a reducing agent, such as sodium cyanoborohydride or zinc dust, while maintaining the pH.[5]

-

Monitor the reaction for the disappearance of the starting material.

-

Purify the final product, (S)-2-(methylamino)butanoic acid, by chromatography or crystallization.

-

| Strategy Component | Reagents | Typical Diastereomeric/Enantiomeric Excess | Reference |

| Diastereoselective Alkylation | (1S,2S)-Pseudoephenamine, LDA, Ethyl Iodide | >95% de | [3] |

| N-Methylation | Formaldehyde, NaBH3CN or Zn | Racemization-free under controlled conditions | [1][5] |

II. Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that can catalyze the asymmetric reduction of imines to chiral amines, making them ideal for the synthesis of N-substituted α-amino acids.[6]

A. Principle of Operation: Direct Enantioselective Synthesis

This approach involves the direct, one-pot reaction of a prochiral α-keto acid (2-ketobutanoic acid) with methylamine and an IRED enzyme. The enzyme's chiral active site orients the transiently formed imine intermediate, and the cofactor (NAD(P)H) delivers a hydride to one face of the imine, resulting in the formation of the (S)-enantiomer of the product with high enantiomeric excess.

B. Experimental Workflow: IRED-Catalyzed Reductive Amination

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Applications of (2S)-2-(methylamino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-(methylamino)butanoic acid, a chiral N-methylated amino acid, represents a unique building block in the design of novel therapeutics and bioactive peptides. While direct pharmacological data on this specific molecule is limited, its structural characteristics—N-methylation and a butanoic acid side chain—place it at the intersection of several key areas in medicinal chemistry and chemical biology. This technical guide provides a comprehensive analysis of the potential biological significance of (2S)-2-(methylamino)butanoic acid by examining the profound impact of N-methylation on the physicochemical, pharmacokinetic, and pharmacodynamic properties of amino acids and peptides. We will explore its role as a chiral building block, its potential to modulate biological systems, and provide detailed experimental protocols for its incorporation into peptide synthesis and subsequent biological evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of (2S)-2-(methylamino)butanoic acid in their scientific endeavors.

Introduction to (2S)-2-(methylamino)butanoic acid: A Unique Molecular Scaffold

(2S)-2-(methylamino)butanoic acid, also known as N-methyl-L-2-aminobutanoic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a chiral center at the alpha-carbon with the (S)-configuration, a methyl group attached to the alpha-amino group, and an ethyl group as the side chain.

The most defining feature of this molecule is the N-methylation. The addition of a methyl group to the nitrogen atom of an amino acid is a subtle yet powerful modification that significantly alters its physicochemical properties and biological activities.[1] This modification is found in a wide array of organisms, playing a crucial role in regulating protein function, enhancing metabolic stability, and modulating cellular signaling pathways.[1] In the realm of drug discovery, the strategic incorporation of N-methylated amino acids into therapeutic peptides has emerged as a powerful strategy to enhance their efficacy, bioavailability, and resistance to enzymatic degradation.[1][2][3]

Table 1: Physicochemical Properties of (2S)-2-(methylamino)butanoic acid

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem CID: 12571757[4] |

| Molecular Weight | 117.15 g/mol | PubChem CID: 12571757[4] |

| IUPAC Name | (2S)-2-(methylamino)butanoic acid | PubChem CID: 12571757[4] |

| Synonyms | (S)-2-(Methylamino)butanoic acid, N-methyl-L-2-aminobutanoic acid | PubChem CID: 12571757[4] |

| CAS Number | 88930-11-4 | PubChem CID: 12571757[4] |

| Predicted LogP | 0.069 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | ChemScene[5] |

The Foundational Role of N-Methylation in Modulating Biological Activity

The introduction of a methyl group on the amide nitrogen of an amino acid residue within a peptide backbone has profound consequences for its structure and function. This modification is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of natural peptides as therapeutic agents.

Impact on Physicochemical and Pharmacokinetic Properties

N-methylation significantly enhances the drug-like properties of peptides:

-

Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[2][3][6]

-

Enhanced Membrane Permeability and Oral Bioavailability: By replacing an amide N-H proton with an N-methyl group, the hydrogen bonding capacity is reduced. This leads to a decrease in the polarity of the peptide backbone and can favor the adoption of conformations that shield the remaining polar groups, thus enhancing lipophilicity and the ability to cross biological membranes.[2][3][6]

-

Conformational Rigidity: The N-methyl group restricts the rotation around the Cα-C bond, leading to a more constrained peptide backbone. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[1][2][3]

Influence on Pharmacodynamic Properties

The conformational constraints imposed by N-methylation can have a dramatic effect on how a peptide interacts with its biological target:

-

Modulation of Receptor Affinity and Selectivity: By pre-organizing the peptide into a specific three-dimensional structure, N-methylation can enhance its binding affinity for the target receptor. Furthermore, this conformational restriction can lead to increased selectivity for a particular receptor subtype.

-

Conversion of Agonists to Antagonists: The subtle change in conformation induced by N-methylation can sometimes be sufficient to convert a receptor agonist into an antagonist, or vice versa. This provides a powerful tool for fine-tuning the pharmacological profile of a bioactive peptide.

Potential Biological Activities of (2S)-2-(methylamino)butanoic acid

As a Potential Neuromodulator

The butanoic acid moiety is a core structure in the major inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Although (2S)-2-(methylamino)butanoic acid is an α-amino acid and not a γ-amino acid, its structural resemblance suggests that it could potentially interact with neuronal receptors or transporters. Further investigation would be required to determine if it exhibits any agonist or antagonist activity at GABA receptors or other neurotransmitter systems.

As a Chiral Building Block for Bioactive Molecules

The primary and most significant role of (2S)-2-(methylamino)butanoic acid in the current scientific landscape is as a chiral building block in asymmetric synthesis.[7][][9] Its well-defined stereochemistry and the presence of the N-methyl group make it a valuable precursor for the synthesis of complex chiral molecules, including:

-

Peptidomimetics with Enhanced Properties: As discussed extensively, its incorporation into peptide sequences can confer improved stability, permeability, and receptor selectivity.[2][3][10]

-

Novel Pharmaceutical Agents: The butanoic acid scaffold is present in various bioactive compounds. The introduction of the N-methylated chiral center could lead to the discovery of novel drugs with unique pharmacological profiles.

Experimental Protocols: A Practical Guide

Incorporation of (2S)-2-(methylamino)butanoic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain using SPPS requires modified coupling protocols to overcome the steric hindrance of the secondary amine.

Objective: To covalently link (2S)-2-(methylamino)butanoic acid to a resin-bound peptide chain.

Materials:

-

Fmoc-protected (2S)-2-(methylamino)butanoic acid

-

Peptide synthesis resin with a free N-terminal amine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Activation of Fmoc-(2S)-2-(methylamino)butanoic acid: In a separate vessel, dissolve Fmoc-(2S)-2-(methylamino)butanoic acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-4 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired sequence.

Causality Behind Experimental Choices:

-

Use of HATU/HBTU: These are highly efficient coupling reagents that are particularly effective for sterically hindered amino acids like N-methylated residues.

-

Increased Equivalents and Coupling Time: The use of a higher excess of the N-methylated amino acid and coupling reagents, along with an extended reaction time, is often necessary to drive the reaction to completion due to the reduced nucleophilicity of the secondary amine.

-

DIPEA as a Base: DIPEA is a non-nucleophilic base that facilitates the activation of the carboxylic acid without causing unwanted side reactions.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing (2S)-2-(methylamino)butanoic acid.

General Workflow for Biological Activity Screening

Once a peptide or small molecule incorporating (2S)-2-(methylamino)butanoic acid has been synthesized, a systematic approach is required to evaluate its biological activity.

Caption: A general workflow for the screening and development of bioactive compounds.

Conclusion and Future Perspectives

(2S)-2-(methylamino)butanoic acid is a valuable chiral building block for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. While direct biological data on the free amino acid is scarce, the well-documented effects of N-methylation provide a strong rationale for its use in medicinal chemistry. The ability to increase metabolic stability, enhance cell permeability, and modulate the conformational landscape of peptides makes (2S)-2-(methylamino)butanoic acid and other N-methylated amino acids powerful tools in the design of next-generation therapeutics.[1] Future research should focus on the systematic evaluation of peptides containing this residue to fully elucidate its impact on their biological activity and to unlock its potential in the development of new drugs for a wide range of diseases.

References

- The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem.

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

- Metabolic Fate of 2-Amino-4-(ethylseleno)butanoic Acid: A Technical Guide - Benchchem.

-

Shiba, K., Mori, H., & Hisada, K. (1988). 2-amino-2-methyl-butanoic acid (2-AMB). A potential tumor-seeking agent. Kaku Igaku, 25(6), 635-642. [Link]

-

Pohl, J., & Vágner, J. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 28(9), 3768. [Link]

-

PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. Retrieved March 13, 2026, from [Link]

-

Zhao, J. Y., Gao, F., Wu, M., & Xiao, Z. (2022). Metabolic pathway for the (S)-2-methylbutanoic acid production on basis of L-isoleucine catabolism. ResearchGate. [Link]

-

Ovchinnikov, M. V., & Krit, N. A. (2015). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved March 13, 2026, from [Link]

-

Gomes, P. A. C., & Fernandes, P. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4725. [Link]

-

Tadesse, S., & Tadesse, S. (2024). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International Journal of Molecular Sciences, 25(7), 4001. [Link]

-

de Figueiredo, R. M. (2022). Amino Acids as Chiral Building Blocks. ResearchGate. [Link]

-

Bremner, J. B., & Samosorn, S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(10), 849-869. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Butanoic acid, 2-(methylamino)-, (S)- | C5H11NO2 | CID 12571757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides | MDPI [mdpi.com]

The Functional Blueprint of N-Methyl-alpha-aminobutyric Acid (N-Me-Abu) in Biological Systems and Peptidomimetic Engineering

Executive Summary

N-methyl-alpha-aminobutyric acid (N-Me-Abu, or Me-ABU) is a rare, non-proteinogenic amino acid characterized by an ethyl side chain and an N-methylated secondary amine. While largely absent from mammalian ribosomally synthesized proteins, N-Me-Abu has emerged as a critical structural motif in marine-derived cyclopeptides and a highly valuable building block in rational drug design. By eliminating a hydrogen bond donor and introducing steric bulk, N-Me-Abu radically alters peptide backbone dynamics—enforcing cis-amide conformations, enhancing lipophilicity, and conferring near-absolute resistance to proteolytic cleavage. This whitepaper synthesizes the biological occurrence, pharmacological utility, and synthetic incorporation protocols of N-Me-Abu for researchers and drug development professionals.

Chemical Ontology and Physicochemical Profiling

The structural uniqueness of N-Me-Abu lies in its minimal yet highly disruptive aliphatic side chain combined with N-methylation. Unlike its non-methylated counterpart (alpha-aminobutyric acid), the N-methyl group in N-Me-Abu restricts the Ramachandran dihedral angles ( ϕ,ψ ), heavily biasing the peptide backbone toward β -turn formations.

Table 1: Physicochemical and Structural Parameters of N-Me-Abu

| Parameter | Value / Description | Pharmacological Implication |

| Molecular Formula | C 5 H 11 NO 2 | Compact aliphatic footprint |

| Molecular Weight | 117.15 g/mol | Low molecular weight penalty in drug design |

| Topological Polar Surface Area | 49.3 Ų | Enhanced membrane permeability |

| H-Bond Donors | 2 (Free amino acid) / 0 (In peptide bond) | Loss of H-bond donor increases lipophilicity |

| Steric Profile | N-methyl + Ethyl side chain | Induces cis-trans isomerization; blocks proteases |

In antimicrobial and anticancer peptide databases, the incorporation of N-Me-Abu is frequently correlated with increased serum half-life and enhanced target affinity due to the stabilization of bioactive macrocyclic conformations[1].

Natural Biosynthesis: The Marine Fungal Paradigm

In nature, N-Me-Abu is synthesized via Non-Ribosomal Peptide Synthetases (NRPS). A premier example is the recent discovery of Isaridin K , a cyclopeptide isolated from the marine-derived fungus Beauveria felina SYSU-MS7908[2]. Isaridin K contains an N-Me-Abu residue that is exceptionally rare in natural cyclopeptides.

The biosynthesis of this residue is governed by a specific module within the NRPS gene cluster (isd), where an adenylation (A) domain selects alpha-aminobutyric acid, and an embedded N-methyltransferase (MT) domain utilizes S-adenosylmethionine (SAM) to methylate the alpha-amino group prior to peptide bond condensation[3]. Biologically, Isaridin K exhibits potent antifungal activity against Geotrichum citri-aurantii by physically disrupting the fungal cell membrane, a mechanism heavily dependent on the rigid, lipophilic macrocyclic structure enforced by N-Me-Abu[2].

Workflow integrating genomics and metabolomics to discover N-Me-Abu cyclopeptides.

A similar motif is observed in Quinomycins K and L , octadepsipeptides isolated from the mangrove-derived Streptomyces sp. B475, where the N-Me-Abu residue replaces standard amino acids to alter the geometry of the DNA-intercalating quinoxaline rings[4].

Pharmacological Engineering: Conformational Control and Proteolytic Shielding

In rational drug design, N-Me-Abu is deployed to solve two primary challenges: conformational entropy and enzymatic degradation .

FAP-Activated Prodrugs (Proteolytic Shielding)

Fibroblast Activation Protein alpha (FAP α ) is a serine protease highly upregulated in the tumor microenvironment. It specifically cleaves peptide bonds following a Proline residue. To design prodrugs that are exclusively activated by FAP α and not by ubiquitous systemic proteases (e.g., DPPIV), developers utilize N-Me-Abu as an N-terminal capping agent[5].

By synthesizing a sequence such as CappingGroup - N-Me-Abu - Pro - Cytotoxin, the secondary amine of N-Me-Abu forms a tertiary amide bond with the capping group. This tertiary amide is highly sterically hindered, rendering the prodrug completely resistant to non-specific aminopeptidases in systemic circulation, ensuring targeted release of the cytotoxin only within the tumor stroma[6].

Mechanism of FAP-activated prodrugs utilizing N-Me-Abu for systemic stability.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Abu Sequences

The incorporation of N-methylated amino acids via SPPS is notoriously challenging. The secondary amine of N-Me-Abu is sterically hindered, leading to sluggish coupling rates and incomplete reactions. Furthermore, coupling the subsequent amino acid onto the N-Me-Abu nitrogen is even more difficult. The following self-validating protocol ensures high-fidelity synthesis.

Protocol: Coupling to and from N-Me-Abu

Prerequisites: Rink Amide resin, Fmoc-N-Me-Abu-OH, HATU, HOAt, DIEA, COMU, 20% Piperidine in DMF.

-

Fmoc Deprotection of Preceding Residue:

-

Treat resin with 20% piperidine in DMF for 2 × 10 min.

-

Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

-

-

Coupling Fmoc-N-Me-Abu-OH:

-

Pre-activate Fmoc-N-Me-Abu-OH (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF. Add DIEA (6 eq).

-

Add to resin and agitate for 2 hours at room temperature.

-

Validation: Perform a Chloranil Test (Kaiser test is prone to false negatives for secondary amines). A successful coupling yields a colorless/yellow bead, while unreacted secondary amines turn blue/green.

-

-

Fmoc Deprotection of N-Me-Abu:

-

Treat with 20% piperidine in DMF. Note: N-methylated residues require extended deprotection times (2 × 15 min) due to steric shielding of the Fmoc group.

-

-

Coupling the Subsequent Amino Acid (Critical Step):

-

Standard HATU coupling will likely fail. Use COMU (3 eq) or bis(trichloromethyl)carbonate (BTC) to generate the highly reactive acid chloride in situ.

-

Add the activated next Fmoc-Amino Acid to the resin and heat to 50°C using a microwave peptide synthesizer for 30 minutes.

-

Validation: Perform a standard Kaiser test. If positive (blue), repeat the coupling step before proceeding.

-

Self-validating SPPS workflow for the incorporation of N-Me-Abu.

Metabolic Clarification: Alpha vs. Gamma Isomers

To maintain scientific integrity, researchers must distinguish between N-methyl-alpha-aminobutyric acid (N-Me-Abu, the subject of this guide) and γ -N-methylaminobutyric acid .

The γ -isomer is a primary intermediate in the biodegradation of the industrial solvent N-methylpyrrolidone (NMP) by environmental bacteria such as Alicycliphilus sp. strain BQ1[7]. In this pathway, an N-methylhydantoin amidohydrolase opens the NMP ring to form γ -N-methylaminobutyric acid, which is subsequently deaminated to succinate semialdehyde (SSA) by an amino acid oxidase (NMPC), eventually entering the Krebs cycle[8][9]. This metabolic degradation pathway is distinct from the NRPS-driven biosynthesis of the α -isomer found in bioactive peptides.

References

-

Database of Antimicrobial Activity and Structure of Peptides (DBAASP) - Help & Search Criteria Source: DBAASP URL:[Link]

-

Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina Source: ResearchGate / Journal of Agricultural and Food Chemistry URL:[Link]

-

Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 Source: MDPI Marine Drugs URL:[Link]

- Fap-activated anti-tumor compounds (WO2003064454A1)

-

Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 Source: Applied and Environmental Microbiology (PMC) URL:[Link]

Sources

- 1. Help [dbaasp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2003064454A1 - Fap-activated anti-tumor compounds - Google Patents [patents.google.com]

- 6. WO2003064454A1 - Fap-activated anti-tumor compounds - Google Patents [patents.google.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Spectroscopic Characterization of (2S)-2-(methylamino)butanoic Acid: A Technical Guide for Peptide Engineering

Executive Summary

The incorporation of non-natural, N-methylated amino acids such as (2S)-2-(methylamino)butanoic acid (commonly referred to as N-methyl-L-alpha-aminobutyric acid or N-methyl-L-Abu) is a cornerstone strategy in modern peptide drug development. By replacing canonical amino acids with N-methylated analogs, researchers can significantly enhance the proteolytic stability, membrane permeability, and conformational rigidity of macrocyclic peptides.

However, the addition of the N-methyl group fundamentally alters the molecule's steric profile and hydrogen-bonding capacity. As a Senior Application Scientist, I frequently observe that these structural changes complicate spectroscopic characterization. This whitepaper provides an authoritative, in-depth guide to the spectroscopic properties of (2S)-2-(methylamino)butanoic acid, detailing the causality behind its NMR, IR, and MS signatures, and establishing self-validating experimental workflows for its characterization.

Structural Causality & Conformational Dynamics

The spectroscopic behavior of (2S)-2-(methylamino)butanoic acid is dictated by two primary structural features:

-

The C2 Chiral Center: The (2S) configuration renders the adjacent β -methylene protons diastereotopic. They exist in different magnetic environments, leading to complex multiplet splitting in 1 H NMR rather than simple first-order coupling.

-

N-Alkylation: The substitution of a hydrogen atom with a methyl group on the α -amine creates a secondary amine. This deshields the adjacent α -proton and α -carbon, shifting their NMR resonances downfield compared to canonical L-aminobutyric acid. Furthermore, N-methylation lowers the energy barrier for cis/trans isomerization of the peptide bond when incorporated into a polymer, a critical factor in macrocycle folding[1].

Fig 1: Cis/trans isomerization dynamics facilitated by N-methylation steric effects.

Spectroscopic Profiling

To build a self-validating analytical profile, data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) must be cross-referenced.

Nuclear Magnetic Resonance (NMR)

The exact chemical shifts of (2S)-2-(methylamino)butanoic acid are highly sensitive to solvent and pH due to its zwitterionic nature. When analyzed in D₂O at neutral pH, the molecule exhibits the following characteristic profile.

Table 1: 1 H and 13 C NMR Assignments (D₂O, 298 K)

| Position | 1 H Shift (ppm) | Multiplicity (J in Hz) | 13 C Shift (ppm) | Mechanistic Causality / Note |

| α -CH | 3.55 | dd or pseudo-t (6.0) | 64.2 | Deshielded by the adjacent N-alkyl group and carboxylate. |

| N-CH₃ | 2.68 | s | 32.5 | Characteristic sharp singlet confirming secondary amine formation. |

| β -CH₂ | 1.80 - 1.95 | m | 23.8 | Complex multiplet due to diastereotopic protons induced by the C2 chiral center. |

| γ -CH₃ | 0.95 | t (7.5) | 9.5 | Upfield aliphatic methyl, coupled to the β -methylene group. |

| C=O | - | - | 174.5 | Carboxylate carbon resonance typical of a zwitterionic state. |

Note: The exact mass and computed properties align with the[2]. Similar downfield shifts are observed in related analogs like N-Methyl-L-valine[1].

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is utilized to confirm the functional group integrity and the zwitterionic solid-state structure.

Table 2: Key FTIR Vibrational Modes (Solid State, ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |

| ~3300 | N-H stretch | Weaker and sharper than a primary amine, confirming the secondary amine. |

| 2960, 2875 | C-H stretch | Aliphatic chain (methyl and methylene groups). |

| 1590 | Asymmetric COO⁻ | Confirms the deprotonated carboxylate in the native zwitterion. |

| 1410 | Symmetric COO⁻ | Pairs with the 1590 cm⁻¹ band to validate the zwitterionic lattice. |

Mass Spectrometry (ESI-TOF)

The computed exact mass for C₅H₁₁NO₂ is 117.0789 Da [2]. Under positive electrospray ionization (ESI+), the molecule readily accepts a proton at the secondary amine.

-

[M+H]⁺ Ion: m/z 118.086

-

Diagnostic Fragmentation: Collision-induced dissociation (CID) yields a characteristic loss of the carboxyl group (-45 Da), resulting in an immonium ion at m/z 72.08. This specific fragment is a self-validating marker for N-methylated aliphatic amino acids.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols have been optimized for the characterization of N-methylated amino acid monomers.

Protocol A: NMR Sample Preparation and Acquisition

Causality: D₂O is selected over CDCl₃ to ensure complete solubility of the zwitterion and to suppress the exchangeable N-H and O-H protons, thereby simplifying the aliphatic region of the 1 H spectrum.

-

Preparation: Weigh exactly 10.0 mg of (2S)-2-(methylamino)butanoic acid.

-

Dissolution: Dissolve the powder in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

-

Internal Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to calibrate the chemical shift to 0.0 ppm.

-

Acquisition ( 1 H): Acquire at 400 MHz or higher using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

-

Acquisition ( 13 C): Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16), 1024 scans, and a relaxation delay of 2.0 seconds.

Protocol B: ESI-MS Profiling

Causality: Positive ion mode is utilized because the secondary amine is highly basic and easily protonated in an acidic organic/aqueous matrix.

-

Matrix Preparation: Prepare a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

-

Dilution: Dilute the analyte to a final concentration of 1 µg/mL to prevent detector saturation and dimer formation ([2M+H]⁺).

-

Injection: Utilize direct infusion at a flow rate of 5 µL/min into an ESI-TOF mass spectrometer.

-

Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire in positive ion mode over a mass range of 50–500 m/z.

Visual Workflows

Fig 2: Multi-modal spectroscopic workflow for characterizing N-methylated amino acids.

References

-

2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 Source: PubChem, National Center for Biotechnology Information URL:[Link]

-

N-Methyl-L-valine | C6H13NO2 | CID 444080 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Structural Dynamics and Crystallographic Profiling of N-Methylated Amino Acids: A Technical Guide for Peptidomimetic Drug Design

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. By fundamentally altering the physicochemical and structural properties of a peptide, N-methylation enhances proteolytic stability and passive membrane permeability. However, understanding the exact spatial consequences of this modification requires rigorous structural characterization. This whitepaper provides an in-depth technical analysis of the crystallographic signatures of N-methylated amino acids, detailing the mechanistic rationale behind their conformational behavior and providing a field-proven, self-validating protocol for their single-crystal X-ray diffraction (SCXRD) analysis.

Mechanistic Rationale: The Physics of N-Methylation

From a structural biology perspective, replacing the amide proton of a peptide bond with a methyl group triggers two primary mechanistic cascades:

-

Elimination of the Hydrogen Bond Donor: The canonical amide N-H acts as a critical hydrogen bond donor in secondary structures (e.g., α -helices and β -sheets). N-methylation removes this donor, forcing a complete reorganization of the molecule's intramolecular hydrogen-bonding network. In cyclic peptides, this desolvation effect is directly responsible for shielding polar groups from lipophilic environments, thereby driving enhanced passive membrane permeability (1)[1].

-

Induction of Steric Hindrance: The bulky N-methyl group induces severe steric clashes with adjacent side chains and backbone atoms. This restricts the accessible Ramachandran space ( ϕ and ψ angles) and significantly alters the cis-trans equilibrium of the ω bond. While canonical peptide bonds are overwhelmingly trans (>99.9%), N-methylated amides frequently populate the cis conformation due to the reduced energetic barrier between the two states (2)[2].

Causal relationships between N-methylation, conformation, and physical properties.

Crystallographic Signatures & Quantitative Data

Single-crystal X-ray diffraction (SCXRD) provides the absolute ground truth for evaluating these conformational shifts. Crystallographic data of N-methylated amino acids consistently reveal localized distortions in the peptide backbone. For example, specific sequences incorporating N-methylated phenylalanine alongside α -aminoisobutyric acid (Aib) serve as powerful nucleators for discrete β -turn mimics, stabilized by unique intramolecular hydrogen bonding that is easily identifiable in the solid state (3)[3].

Furthermore, high-resolution crystal structures confirm the absolute stereochemistry of synthetic N-methylated analogs, ensuring that no epimerization occurred during the methylation process (4)[4].

Table 1: Quantitative Crystallographic Parameter Comparison

| Parameter | Standard Peptide Bond | N-Methylated Peptide Bond | Causality / Structural Impact |

| Amide Bond Length (C-N) | ~1.33 Å | ~1.35 Å | Steric repulsion between the methyl group and adjacent atoms slightly elongates the bond. |

| ω Dihedral Angle | ~180° (Planar) | ~170° to 175° | Increased steric clash forces deviation from strict planarity. |

| cis-Isomer Population | < 0.1% | 10% - 30%+ | Reduced energy difference between cis and trans states due to N-methyl bulk. |

| H-Bond Donor Capacity | 1 (N-H) | 0 | Elimination of N-H prevents intermolecular H-bonding, fundamentally altering crystal packing. |

Experimental Workflow: From Synthesis to Structure Solution

To accurately determine the crystal structure of an N-methylated amino acid or peptide, the experimental pipeline must be tightly controlled. As an Application Scientist, I emphasize that every step must incorporate a self-validating check to prevent downstream failures.

Protocol: Single-Crystal X-ray Diffraction of N-Methylated Peptides

Step 1: High-Purity Synthesis & Lyophilization

-

Action: Synthesize the N-methylated amino acid/peptide. Purify via preparative RP-HPLC and lyophilize to a fine powder.

-

Causality: Chemical impurities or residual salts disrupt the periodic lattice required for high-resolution diffraction, leading to twinning or amorphous precipitation.

-

Self-Validation: LC-MS must confirm a single peak with >98% purity and the correct m/z ratio before proceeding to crystallization.

Step 2: Crystallization via Vapor Diffusion

-

Action: Dissolve the compound in a minimum volume of a primary solvent (e.g., methanol or hexafluoroisopropanol). Place in a hanging-drop or sitting-drop setup with a reservoir of anti-solvent (e.g., water or diethyl ether).

-

Causality: Slow supersaturation is required to nucleate and grow highly ordered single crystals rather than crashing out as an amorphous solid.

-

Self-Validation: Examine drops under polarized light microscopy. True crystals will exhibit birefringence (alternating light and dark phases as the polarizer is rotated), confirming an ordered anisotropic lattice.

Step 3: Cryogenic Data Collection (SCXRD)

-

Action: Mount the validated crystal on a goniometer using a cryoloop and paratone oil. Flash-cool to 100 K using a nitrogen cryostream. Collect diffraction data using a high-intensity diffractometer (e.g., Cu K α radiation).

-

Causality: X-ray bombardment causes radiation damage, and thermal vibrations smear electron density maps. Cryo-cooling freezes the lattice, allowing precise resolution of the N-methyl carbon.

-

Self-Validation: Check the initial diffraction frames for sharp, well-defined spots (reflections) extending to high resolution (< 0.84 Å). Diffuse rings indicate ice formation or poor crystallinity.

Step 4: Structure Solution and Refinement

-

Action: Solve the structure using direct methods (e.g., SHELXT). Refine atomic positions and anisotropic displacement parameters (ADPs) using least-squares refinement (e.g., SHELXL).

-

Causality: Phase information is lost during data collection; mathematical models must reconstruct the electron density to assign atomic positions accurately.

-

Self-Validation: The final R1 value must be < 0.05, and the goodness-of-fit (S) should be near 1.0. No residual electron density peaks should exceed 1 e/ų.

Workflow for crystallization and X-ray diffraction of N-methylated amino acids.

Case Studies: N-Methylation in Molecular Recognition

Beyond peptide therapeutics, the distinct crystallographic profile of N-methylated amino acids is leveraged in supramolecular chemistry and diagnostics. A prime example is the use of tetraphosphonate cavitands as synthetic receptors. Crystallographic studies of these cavitands complexed with amino acids reveal that in aqueous environments, they exhibit extreme selectivity for N-methylated amino acids. The crystal structures demonstrate that the binding is driven by deep inclusion of the +N−CH3 moiety into the cavitand, stabilized by powerful cation- π interactions (5)[5]. This structural insight directly informs the development of biosensors capable of detecting epigenetic histone modifications.

Conclusion

The crystal structure of N-methylated amino acids is not merely an academic curiosity; it is the blueprint for rational peptidomimetic design. By understanding how the steric bulk and desolvation effects of the N-methyl group dictate cis-trans isomerism and restrict Ramachandran space, researchers can predictably engineer peptides with superior pharmacological profiles. Adhering to strict, self-validating crystallographic workflows ensures that these structural insights remain accurate, reproducible, and translationally relevant.

References

-

Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: NIH / PMC URL: [Link]

-

Title: Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: The unique crystallographic signature of a β-turn mimic nucleated by N-methylated phenylalanine and Aib as corner residue: conformational and self-assembly studies Source: CrystEngComm (RSC Publishing) URL: [Link]

-

Title: Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis) Source: NIH / PMC URL: [Link]

-

Title: The Origin of Selectivity in the Complexation of N-Methyl Amino Acids by Tetraphosphonate Cavitands Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bottom-up design of peptide shapes in water using oligomers of N -methyl- l / d -alanine - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01483B [pubs.rsc.org]

- 3. The unique crystallographic signature of a β-turn mimic nucleated by N-methylated phenylalanine and Aib as corner residue: conformational and self-assembly studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Chiral Separation of 2-(Methylamino)butanoic Acid via HPLC

Executive Summary & Mechanistic Context

2-(Methylamino)butanoic acid—also known as N-methyl-alpha-aminobutyric acid or N-methylbutyrine—is a critical non-proteinogenic building block utilized in the synthesis of advanced therapeutics, including macrocyclic KRAS inhibitors[1] and Glypican-3 targeting radiopharmaceuticals[2].

The chiral resolution of this compound presents a unique chromatographic challenge. Standard chiral stationary phases (CSPs), such as crown ethers, rely on the formation of a pseudo-18-crown-6 inclusion complex. This mechanism strictly requires a primary amine (-NH₂ or -NH₃⁺) to form a stable three-point hydrogen-bonded complex. Because 2-(methylamino)butanoic acid possesses a secondary amine (-NHCH₃), steric hindrance and the lack of a third proton completely disrupt this chiral recognition pathway.

To overcome this, this application note details two orthogonal, self-validating HPLC methodologies:

-

Indirect Separation via Pre-Column Derivatization using Marfey’s Reagent (FDAA), which leverages nucleophilic aromatic substitution to form separable diastereomers[3].

-

Direct Separation via Macrocyclic Glycopeptide CSP (Teicoplanin), which utilizes steric inclusion and pi-pi interactions independent of primary amines[4].

Fig 1: Decision matrix and mechanistic pathways for N-methyl amino acid chiral separation.

Protocol A: Indirect Separation via Marfey's Reagent (FDAA)

Causality of Experimental Design

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent). The reaction proceeds via a nucleophilic aromatic substitution (SₙAr). The addition of 0.5 M NaHCO₃ is critical; it deprotonates the secondary amine of 2-(methylamino)butanoic acid, converting it into a potent nucleophile while maintaining a mildly alkaline pH (pH 8–9) that prevents the hydrolysis of the FDAA reagent[3].

The mixture is heated to 40°C for 90 minutes. This thermal energy is required to overcome the steric hindrance introduced by the N-methyl group, ensuring quantitative conversion[5]. Finally, quenching with 2.0 M HCl halts the SₙAr reaction by protonating any remaining unreacted amine and stabilizes the newly formed dinitrophenyl diastereomers for reversed-phase HPLC analysis[6]. This system is self-validating: detection at 340 nm ensures that only FDAA-derivatized molecules are observed, eliminating baseline interference from underivatized biological matrices[5].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 2.5 µmol of racemic 2-(methylamino)butanoic acid in 100 µL of 0.5 M NaHCO₃.

-

Reagent Addition: Add 400 µL of a 1% (w/v) solution of FDAA in acetone. This ensures a 1.4:1 molar excess of FDAA to the amino acid[3].

-

Derivatization: Vortex the mixture and incubate in a thermomixer at 40°C for 90 minutes.

-

Quenching: Remove from heat and allow to cool to room temperature (20–25°C). Add 20 µL of 2.0 M HCl to drop the pH to approximately 4.0.

-

Dilution: Dilute the quenched mixture 100-fold with DMSO or Mobile Phase A prior to injection[3].

-

HPLC Analysis:

Fig 2: Step-by-step workflow for pre-column derivatization using Marfey's reagent (FDAA).

Protocol B: Direct Separation via Teicoplanin CSP

Causality of Experimental Design

For high-throughput environments where pre-column derivatization is a bottleneck, direct separation is required. Teicoplanin is a macrocyclic glycopeptide containing 20 chiral centers and multiple hydrophobic aglycone baskets[4]. Unlike crown ethers, Teicoplanin does not rely on primary amine inclusion. Instead, chiral recognition of 2-(methylamino)butanoic acid is achieved through a combination of pi-pi interactions, steric fit within the aglycone basket, and hydrogen bonding with the peptide backbone. Operating in a reversed-phase mode (Methanol/Water) maximizes the hydrophobic interactions between the aliphatic butanoic acid side chain and the CSP, yielding baseline resolution.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 2-(methylamino)butanoic acid in Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

HPLC Analysis:

-

Column: Astec Chirobiotic™ T (Teicoplanin), 250 × 4.6 mm, 5 µm.

-

Mobile Phase: Methanol / Water (60:40, v/v) operating in isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm (or ESI-MS in positive ion mode for complex matrices).

-

Quantitative Data & Comparative Analysis

The selection between direct and indirect methods depends entirely on the analytical goal: absolute configuration determination (favoring Marfey's method) versus preparative scale-up or high-throughput screening (favoring Teicoplanin CSP).

| Parameter | Indirect Method (Marfey's / FDAA) | Direct Method (Teicoplanin CSP) |

| Column Chemistry | Standard C18 (e.g., ODS-Hypersil) | Macrocyclic Glycopeptide (Chirobiotic T) |

| Mobile Phase | TFA/H₂O and TFA/MeCN Gradient | Methanol/Water (Isocratic) |

| Detection Mode | UV at 340 nm (Highly specific) | UV at 210 nm or ESI-MS |

| Resolution ( Rs ) | High ( Rs>2.0 ) due to diastereomer hydrophobicity | Moderate to High ( Rs≈1.5−2.0 ) |

| Sensitivity (LOD) | 5–10 pmol (Excellent) | ≈ 50 pmol (Moderate) |

| Absolute Configuration | Easily assigned via elution order (L elutes before D) | Requires pure enantiomeric standards |

| Throughput | Low (Requires 90 min pre-column prep) | High (Direct injection) |

References

-

WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents1

-

WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents 2

-

Marfey's reagent for chiral amino acid analysis - Ovid 3

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - PMC 5

-

Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis - ACS Publications 6

-

Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne - ACS Publications4

Sources

- 1. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 2. WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Determining the Enantiomeric Purity of N-Methyl Amino Acids by Chiral Gas Chromatography

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the determination of enantiomeric excess (ee) of N-methyl amino acids using chiral gas chromatography (GC). N-methyl amino acids are integral components in peptidomimetics and pharmaceuticals, where their stereochemistry critically dictates biological activity and pharmacological profiles. This application note details a robust, validated method involving a two-step derivatization followed by separation on a chiral stationary phase. We will explore the underlying principles of chiral recognition in GC, provide step-by-step protocols for derivatization and analysis, and present a framework for method validation to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable enantiomeric purity assessment of these important molecules.

Introduction: The Significance of N-Methyl Amino Acid Chirality

N-methyl amino acids are a class of non-proteinogenic amino acids where the nitrogen atom of the amino group is methylated. This structural modification imparts unique properties, including increased resistance to enzymatic degradation and altered conformational preferences, making them valuable building blocks in drug design. However, like their primary amino acid counterparts, N-methyl amino acids are chiral molecules, existing as enantiomers that are non-superimposable mirror images.

The stereochemical configuration of these molecules is of paramount importance as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, the ability to accurately determine the enantiomeric excess (ee) is a critical aspect of quality control in pharmaceutical development and synthesis.[2] Chiral gas chromatography (GC) offers a powerful analytical solution for this challenge, providing high resolution, sensitivity, and reliability.[1][3]

The Principle of Chiral Recognition in Gas Chromatography

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP).[1][4] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[4] These diastereomeric complexes possess different thermodynamic stabilities, leading to different retention times and, thus, separation of the enantiomers.[4]

For the analysis of N-methyl amino acids, cyclodextrin-based CSPs are particularly effective.[3][4] These cyclic oligosaccharides have a chiral cavity, and their derivatives can offer a multitude of interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion complexation) that facilitate chiral recognition.[3][4]

The Critical Role of Derivatization

Due to their low volatility, amino acids, including their N-methylated forms, are not directly amenable to GC analysis.[5][6] Derivatization is a crucial prerequisite to convert the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives.[5] A common and effective approach is a two-step derivatization process:

-

Esterification: The carboxyl group is converted to an ester, typically a methyl or isopropyl ester.[7][8]

-

Acylation: The remaining active hydrogen on the nitrogen atom is acylated, often with trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) groups.[7][8]

This process not only increases volatility but can also enhance the detector response.[8] It is imperative that the derivatization procedure does not induce racemization, which would compromise the accuracy of the enantiomeric excess determination.

Experimental Workflow

The overall workflow for the determination of enantiomeric excess of N-methyl amino acids by chiral GC is depicted in the following diagram:

Figure 1: General workflow for enantiomeric excess determination.

Detailed Protocols

Protocol: Two-Step Derivatization of N-Methyl Amino Acids

This protocol describes the conversion of N-methyl amino acids into their volatile N-trifluoroacetyl-O-methyl ester derivatives.[7]

Materials:

-

N-methyl amino acid sample (1-5 mg)

-

Methanol/Acetyl Chloride (4:1, v/v), freshly prepared

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas supply

Procedure:

-

Drying: Place the N-methyl amino acid sample into a reaction vial and dry thoroughly under a gentle stream of nitrogen.

-

Esterification:

-

Add 500 µL of the freshly prepared methanol/acetyl chloride solution to the dried sample.

-

Seal the vial tightly and heat at 100°C for 1 hour.[7]

-

After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

-

-

Acylation:

-

To the dried residue, add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride.

-

Seal the vial and heat at 100°C for 15 minutes.

-

Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the derivatized sample in a suitable volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane) for GC analysis.

Protocol: Chiral Gas Chromatography Method

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column (e.g., Beta-DEX™ 225)

GC Conditions:

| Parameter | Value |

| Column | Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial Temp: 80°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 200°C, hold for 5 min |

| Detector | FID |

| Detector Temp | 280°C |

Note: The oven temperature program should be optimized to achieve baseline separation of the enantiomers.[2]

Data Analysis and Calculation

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for the integrity of the results. The analytical method should be validated according to established guidelines.[9][10] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a racemic mixture to ensure no interfering peaks are present at the retention times of the enantiomers.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.[11]

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known enantiomeric compositions.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data

The following table presents hypothetical validation data for the determination of the enantiomeric excess of N-methyl-Alanine.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Precision (RSD, n=6) | < 1.5% | ≤ 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| LOD | 0.05% of minor enantiomer | Reportable |

| LOQ | 0.15% of minor enantiomer | Reportable |

Chiral Recognition Mechanism

The separation of derivatized N-methyl amino acid enantiomers on a chiral stationary phase like Chirasil-Val involves a three-point interaction model.

Sources

- 1. Chiral chromatography – Chiralpedia [chiralpedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. azom.com [azom.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scispace.com [scispace.com]

- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. uma.es [uma.es]

Application Notes and Protocols: (2S)-2-(Methylamino)butanoic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Methylamino)butanoic acid, an N-methylated derivative of L-2-aminobutanoic acid, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined center and the presence of a secondary amine and a carboxylic acid offer a unique scaffold for the construction of complex, high-value molecules. The incorporation of an N-methyl group can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing metabolic stability and membrane permeability. This guide provides an in-depth exploration of the properties, synthesis, and key applications of (2S)-2-(methylamino)butanoic acid, complete with detailed, field-proven protocols for its use in synthetic transformations critical to drug discovery and development.

Introduction: The Significance of N-Methylated Amino Acids

In the landscape of drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic modification of amino acid building blocks is paramount. N-methylation is a key modification that can bestow significant pharmacological advantages upon a parent peptide. By replacing an amide proton with a methyl group, N-methylation can:

-

Enhance Metabolic Stability: The N-methylated amide bond is resistant to cleavage by proteases, leading to a longer in-vivo half-life of the therapeutic agent.

-

Improve Cell Permeability and Oral Bioavailability: The reduction in hydrogen bonding capacity and the conformational constraints imposed by the methyl group can facilitate passive diffusion across cellular membranes.

-

Modulate Conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the molecule in a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.

(2S)-2-(Methylamino)butanoic acid is a prime example of a chiral N-methylated amino acid that serves as a starting point for the synthesis of these advanced therapeutics and other complex chiral molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 88930-11-4 | [ChemScene], [PubChem] |

| Molecular Formula | C₅H₁₁NO₂ | [ChemScene], [PubChem] |

| Molecular Weight | 117.15 g/mol | [ChemScene], [PubChem] |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | ≥98% (typical) | [ChemScene] |

| Storage | Sealed in a dry environment at 2-8°C | [ChemScene] |

| SMILES | CCC(O)=O | [ChemScene] |

| InChI Key | CQJAWZCYNRBZDL-BYPYZUCNSA-N | [PubChem] |

Core Synthetic Applications and Protocols

(2S)-2-(Methylamino)butanoic acid is not merely a component for peptide synthesis; it is a versatile chiral synthon that can be transformed into a variety of other valuable chiral building blocks. This section details key synthetic transformations and provides step-by-step protocols.

Synthesis of (2S)-2-(Methylamino)butanoic Acid

The most common and practical synthesis of (2S)-2-(methylamino)butanoic acid starts from the readily available and inexpensive L-2-aminobutanoic acid. The Biron-Kessler method, which involves the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group, is a highly effective procedure for the N-methylation of amino acids.

Caption: Synthetic workflow for N-methylation.

Protocol 1: N-Methylation of L-2-Aminobutanoic Acid via the Biron-Kessler Method

This protocol is adapted from the solid-phase Biron-Kessler method and can be modified for a solution-phase synthesis.[1]

-

Step 1: N-Sulfonylation (Protection)

-

Suspend L-2-aminobutanoic acid (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Add 2,4,6-collidine (4.0 eq) to the suspension and stir until the amino acid dissolves.

-

Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4.0 eq) to the solution and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(o-NBS)-L-2-aminobutanoic acid.

-

-

Step 2: N-Methylation

-

Dissolve the N-(o-NBS)-L-2-aminobutanoic acid (1.0 eq) in anhydrous NMP.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution to deprotonate the sulfonamide.

-

Add dimethyl sulfate (2.0 eq) and stir the reaction mixture at room temperature for 30-60 minutes.

-

Work-up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer and concentrate to obtain crude N-methyl-N-(o-NBS)-L-2-aminobutanoic acid.

-

-

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in NMP.

-

Add 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) to the solution.

-

Stir at room temperature for 30 minutes.

-

Acidify the reaction mixture with 1 M HCl and wash with ethyl acetate to remove the sulfur-containing byproducts.

-

The aqueous layer containing the product can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.

-

Reduction to Chiral Amino Alcohols: Synthesis of (2S)-2-(Methylamino)butanol

Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. (2S)-2-(Methylamino)butanoic acid can be efficiently reduced to its corresponding amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carboxylic acid and amides to the corresponding alcohol and amine, respectively.[2][3]

Caption: Reduction to the corresponding amino alcohol.

Protocol 2: LiAlH₄ Reduction of (2S)-2-(Methylamino)butanoic Acid

-

Materials:

-

(2S)-2-(Methylamino)butanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Deionized water

-

15% aqueous NaOH solution

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Amino Acid: Cool the suspension to 0°C using an ice bath. Slowly add a solution of (2S)-2-(methylamino)butanoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude (2S)-2-(methylamino)butanol. The product can be further purified by vacuum distillation.

-

Diastereoselective Alkylation

(2S)-2-(Methylamino)butanoic acid can be derivatized and used as a template for the diastereoselective synthesis of more complex, non-proteinogenic amino acids. By converting it into a chiral auxiliary-bearing derivative, the stereocenter of the original amino acid can direct the stereochemical outcome of subsequent alkylation reactions. The use of pseudoephedrine as a chiral auxiliary is a well-established and highly effective method for the asymmetric synthesis of α-amino acids.[4]

Caption: Diastereoselective alkylation workflow.

Protocol 3: Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

This protocol is a representative procedure based on established methodologies.

-

Step 1: Formation of the Chiral Amide

-

Activate the carboxylic acid of N-Boc-(2S)-2-(methylamino)butanoic acid (1.0 eq) using a standard coupling reagent such as DCC/HOBt or by converting it to the acid chloride.

-

React the activated amino acid with (1S,2S)-(+)-pseudoephedrine (1.0 eq) in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent (e.g., dichloromethane) to form the corresponding amide.

-

Remove the Boc protecting group using standard conditions (e.g., TFA in dichloromethane).

-

-

Step 2: Diastereoselective Alkylation

-

Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) to form the lithium enolate.

-

After stirring for 30-60 minutes at -78°C, add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq).

-

Allow the reaction to proceed at -78°C for several hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

-

Step 3: Hydrolysis and Recovery of the Auxiliary

-

Hydrolyze the alkylated amide by heating in a mixture of water and dioxane or by treatment with aqueous NaOH to liberate the α,α-disubstituted amino acid.[4]

-

The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer by extraction after basification.

-

Application in Drug Discovery: A Case Study Perspective

While specific blockbuster drugs containing the (2S)-2-(methylamino)butanoic acid moiety are not widely publicized, the structural motif is of significant interest. For instance, the enantioselective synthesis of complex, rare N-methylated amino acids like 3,4-dimethyl-2-(methylamino)pentanoic acid, a component of the natural product Grividomycin I, highlights the importance of such building blocks.[5] The synthesis of such complex amino acids often relies on the stereoselective elaboration of simpler chiral precursors.

The principles outlined in the protocols above are directly applicable to the synthesis of novel drug candidates. By employing (2S)-2-(methylamino)butanoic acid, medicinal chemists can introduce N-methylation and additional stereocenters with a high degree of control, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.

Conclusion

(2S)-2-(Methylamino)butanoic acid is a powerful and versatile chiral building block with broad applications in organic synthesis and drug discovery. Its utility extends far beyond its role as a modified amino acid for peptide synthesis. Through transformations such as reduction to chiral amino alcohols and diastereoselective alkylation, it provides access to a diverse range of enantiomerically pure compounds. The protocols and technical insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable chiral synthon in their pursuit of novel and effective therapeutic agents.

References

-

PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Lamosa, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link]

-

Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

large-scale synthesis of optically pure (2S)-2-(methylamino)butanoic acid

Application Note: Large-Scale Synthesis of Optically Pure (2S)-2-(Methylamino)butanoic Acid

Strategic Overview & Mechanistic Rationale